molecular formula C90H101N27O7S B1172398 dtto,cesiumsalt CAS No. 12539-26-3

dtto,cesiumsalt

Cat. No.: B1172398
CAS No.: 12539-26-3
M. Wt: 1705.0 g/mol
InChI Key: ZJEDKXXULJUKFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tetrazine-tetroxide, cesium salt involves reacting a cesium sulfate-containing solution with lime to form a solution containing cesium hydroxide and a residue comprising calcium sulfate. The cesium hydroxide is then converted to the desired cesium salt .

Industrial Production Methods: Industrial production of cesium salts often involves the use of cesium sulfate and lime. The process includes removing the residue from the solution and converting the cesium hydroxide present in the solution to the desired cesium salt .

Chemical Reactions Analysis

Types of Reactions: Di-tetrazine-tetroxide, cesium salt undergoes various chemical reactions, including decomposition and oxidation. The initial decomposition reaction involves the formation of nitrogen dioxide molecules at lower pressures and intermolecular oxygen transfer at higher pressures .

Common Reagents and Conditions: Common reagents used in reactions with di-tetrazine-tetroxide, cesium salt include cesium sulfate and lime. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the decomposition of di-tetrazine-tetroxide, cesium salt include nitrogen dioxide and other nitrogen oxides .

Comparison with Similar Compounds

Di-tetrazine-tetroxide, cesium salt is compared with other energetic materials such as RDX, HMX, and CL-20. It has a higher density and heat of detonation compared to these compounds, making it a more efficient energetic material . Similar compounds include:

Di-tetrazine-tetroxide, cesium salt stands out due to its unique decomposition mechanism and higher thermal stability compared to these similar compounds .

Properties

CAS No.

12539-26-3

Molecular Formula

C90H101N27O7S

Molecular Weight

1705.0 g/mol

IUPAC Name

4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C31H35N9O3.C31H35N9O2.C28H31N9O2S/c1-19-10-12-33-25(15-19)36-31(42)23-9-6-20(16-24(23)43-3)28-27-29(32)34-18-35-30(27)40(37-28)22-11-14-39(17-22)26(41)5-4-13-38(2)21-7-8-21;1-3-20-12-14-33-25(17-20)36-31(42)22-8-6-21(7-9-22)28-27-29(32)34-19-35-30(27)40(37-28)24-13-16-39(18-24)26(41)5-4-15-38(2)23-10-11-23;1-17-14-30-28(40-17)33-27(39)19-7-5-18(6-8-19)24-23-25(29)31-16-32-26(23)37(34-24)21-11-13-36(15-21)22(38)4-3-12-35(2)20-9-10-20/h4-6,9-10,12,15-16,18,21-22H,7-8,11,13-14,17H2,1-3H3,(H2,32,34,35)(H,33,36,42);4-9,12,14,17,19,23-24H,3,10-11,13,15-16,18H2,1-2H3,(H2,32,34,35)(H,33,36,42);3-8,14,16,20-21H,9-13,15H2,1-2H3,(H2,29,31,32)(H,30,33,39)

InChI Key

ZJEDKXXULJUKFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCN(C5)C(=O)C=CCN(C)C6CC6.CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCN(C5)C(=O)C=CCN(C)C6CC6)OC.CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCN(C5)C(=O)C=CCN(C)C6CC6

Synonyms

dtto,cesiumsalt

Origin of Product

United States

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